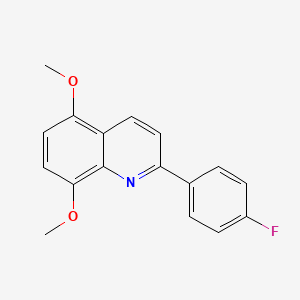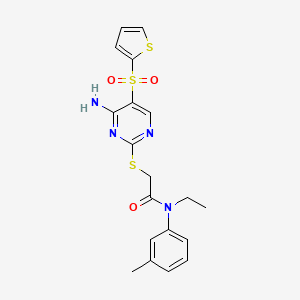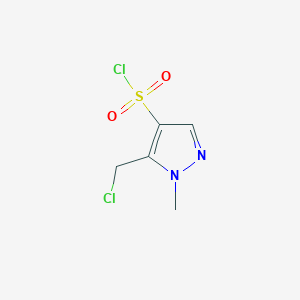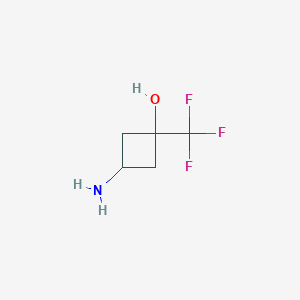![molecular formula C17H22N2O4S B2661746 N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide CAS No. 690246-09-4](/img/structure/B2661746.png)
N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, commonly known as Fmoc-amino acid, is a chemical compound widely used in scientific research. It is a derivative of the amino acid glycine and is used as a building block in the synthesis of peptides and proteins. Fmoc-amino acid is a valuable tool for researchers in the fields of biochemistry, molecular biology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Therapeutic Agents
A study investigated multifunctional amides, including compounds structurally related to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, for their potential as therapeutic agents for Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, with promising enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes. One compound, in particular, showed very good activity, suggesting its potential as a template for developing new drugs against Alzheimer's disease (Mubashir Hassan et al., 2018).
Gastroprotective Agents
Another research avenue explored the development of new anti-ulcer agents, including N-(phenoxypropyl)acetamide derivatives with a thioether moiety, for their histamine H2-receptor antagonistic activity and gastroprotective activity. These compounds, structurally related to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, showed potent gastroprotective activity upon oral administration in rat models, positioning them as candidates for novel anti-ulcer drugs (Y. Sekine et al., 1998).
Anticancer Drug Development
Synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound in the same class as N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, have been conducted to assess its anticancer potential. The compound demonstrated promising anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor. This suggests the potential of such compounds in developing effective anticancer drugs (G. Sharma et al., 2018).
Crop Plant Protection
Mefluidide, a compound similar to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, has shown capabilities in protecting chilling-sensitive plants like cucumber and corn from chilling injury. This suggests the potential application of such compounds in agriculture for enhancing crop resilience against temperature stress (M. Tseng & P. Li, 1984).
Antimicrobial Agents
Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents has included compounds similar to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide. These studies have led to promising results for both in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (E. Darwish et al., 2014).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-8-12(2)14(4)17(13(11)3)24(21,22)19-10-16(20)18-9-15-6-5-7-23-15/h5-8,19H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZUPJLUBEQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCC2=CC=CO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-1-(4-methylbenzyl)-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2661668.png)


![3-chloro-4-[(2-ethyl-2H-1,2,3-triazol-4-yl)methoxy]benzaldehyde](/img/structure/B2661675.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)
![5-[(3-chlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2661679.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)



